N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide
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Description
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN6O2S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Building Blocks in Medicinal Chemistry
Fluorinated pyrazoles, such as those related to the compound , are significant in medicinal chemistry due to their potential as building blocks for further functionalization. The synthesis of new 3-amino-4-fluoropyrazoles demonstrates the interest in creating fluorinated compounds with additional functional groups that allow for subsequent chemical reactions. Such compounds are valuable in the development of novel therapeutic agents, showcasing the compound's role in the synthesis of potentially bioactive molecules (Riccardo Surmont et al., 2011).
Anticancer and Cytotoxic Activities
The structural modifications and synthesis of pyrazole and pyrazolopyrimidine derivatives, as evidenced in studies, have been evaluated for their in vitro cytotoxic activity against cancer cells. Such research underscores the importance of these compounds in discovering new anticancer agents. By examining the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, researchers contribute valuable information to the field of cancer treatment and drug discovery (Ashraf S. Hassan et al., 2014).
Antimicrobial Properties
The development of new compounds with potential antimicrobial properties is crucial in addressing the growing concern of antibiotic resistance. The synthesis and evaluation of novel compounds for their antimicrobial activities represent a significant area of research that can lead to the discovery of new antibacterial and antifungal agents. This is exemplified by the synthesis of various derivatives and their screening against microbial strains, contributing to the search for effective antimicrobial agents (Hacer Bayrak et al., 2009).
Anticonvulsant Activity
Research into the anticonvulsant activity of compounds similar to the one highlights the potential for developing new treatments for epilepsy and other seizure disorders. By synthesizing and testing various analogues for their efficacy in preventing seizures in animal models, researchers can identify promising candidates for further development as anticonvulsant drugs. This area of research is vital for expanding the range of available treatments for epilepsy (J. Kelley et al., 1995).
Corrosion Inhibition
Beyond biomedical applications, some derivatives of the compound have been investigated for their corrosion inhibitory effects, demonstrating the chemical versatility and utility of these compounds in industrial applications. The study of novel corrosion inhibitors for mild steel in acidic solutions is an example of how these compounds can be applied to solve practical problems in materials science, contributing to the longevity and durability of metals (A. Al-amiery et al., 2013).
Properties
IUPAC Name |
N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2S/c20-13-3-1-12(2-4-13)7-23-17(27)9-26-18(14-10-29-11-16(14)25-26)24-19(28)15-8-21-5-6-22-15/h1-6,8H,7,9-11H2,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATDOLPMXIJECR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.